Opioid Receptor Binding Affinity (Ki) Comparison
BAM-22P exhibits high‑affinity binding to all three classical opioid receptor subtypes, with a pronounced selectivity for the µ‑opioid receptor. In a comparative radioligand displacement study using mouse brain membrane preparations, BAM‑22P displayed Ki values of 0.9 nM (µ), 2.9 nM (κ), and 7.2 nM (δ) [1]. In contrast, the shorter fragment BAM‑12P is κ‑selective (no µ Ki reported in the same assay system, but functional data confirm κ‑preference), while Met‑enkephalin is predominantly δ‑selective with substantially lower µ affinity [2].
| Evidence Dimension | Opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | µ: 0.9 nM; κ: 2.9 nM; δ: 7.2 nM |
| Comparator Or Baseline | BAM-12P: κ-selective (functional EC50 = 101 nM at hKOR); Met-enkephalin: δ-selective, Ki ≈ 10-100 nM at δ (class inference) |
| Quantified Difference | BAM-22P µ affinity ~10-fold higher than typical Met-enkephalin µ Ki; BAM-22P κ affinity ~35-fold higher than BAM-12P κ EC50 |
| Conditions | Radioligand binding assay in mouse brain membrane homogenates, using [³H]DAGO (µ), [³H]EKC (κ), and [³H]DADLE (δ) |
Why This Matters
For experiments requiring balanced µ/κ/δ engagement without the confounding MRGPRX1 activity, BAM‑22P offers a unique high‑affinity poly‑opioid profile that cannot be achieved with BAM‑12P (κ‑only) or Met‑enkephalin (δ‑biased).
- [1] Garzón J, Sánchez-Blázquez P, Höllt V, et al. Endogenous opioid peptides: Comparative evaluation of their receptor affinities in the mouse brain. Life Sci. 1983;33(Suppl 1):291-4. View Source
- [2] TargetMol. Bam 12P Product Information. κ opioid receptor EC50 = 101 nM. View Source
